N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide
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Overview
Description
N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of a compound like “N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide” would depend on its intended use. For example, if it’s being developed as a drug, its mechanism of action might involve interacting with a specific biological target, such as a protein or enzyme, to produce a therapeutic effect .
Safety and Hazards
The safety and hazards associated with a compound like “N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide” would depend on a variety of factors, including its physical and chemical properties, its reactivity, and its biological effects. Safety data sheets (SDS) and other safety assessments would typically be used to evaluate these risks .
Future Directions
The future directions for research on a compound like “N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide” would likely depend on the results of initial studies. If the compound shows promise in preclinical studies, for example, it might move on to clinical trials. Alternatively, if the compound has interesting chemical properties, it might be studied further to better understand its reactivity and potential uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 4-phenoxyaniline with thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Phenoxyphenyl)thiazol-2-ol
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol
- 4-(4-Methoxyphenyl)-1,3-thiazol-2-ol
Uniqueness
N1-(4-phenoxyphenyl)-N2-(thiazol-2-yl)oxalamide stands out due to its unique oxalamide linkage, which imparts distinct chemical and biological properties. This linkage differentiates it from other similar compounds, making it a valuable candidate for various applications .
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-15(16(22)20-17-18-10-11-24-17)19-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTYMJJCOCCTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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